2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine
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Overview
Description
2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and cancer research. This compound is also known as MRS2500 and has a molecular formula of C19H22N6O.
Mechanism of Action
The mechanism of action of 2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine involves its binding to the P2Y1 receptor, which inhibits the activation of the receptor by its natural ligands such as ADP. This results in the inhibition of platelet aggregation and thrombosis, which makes it a potential candidate for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit platelet aggregation and thrombosis, which makes it a potential candidate for the treatment of cardiovascular diseases. It has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine is its selectivity towards the P2Y1 receptor, which makes it a potential candidate for the development of selective drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine. One of the potential directions is the development of more potent and selective P2Y1 receptor antagonists for the treatment of cardiovascular diseases. Another potential direction is the investigation of the anti-inflammatory properties of this compound for the treatment of inflammatory diseases. Additionally, the potential use of this compound in the treatment of cancer and other diseases is also an area of future research.
Synthesis Methods
The synthesis of 2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine involves the reaction of 3-(methoxymethyl)pyrrolidine and N-phenyl-7H-purin-6-amine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to act as a selective antagonist of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation, thrombosis, and inflammation. This makes it a potential candidate for the development of antiplatelet and antithrombotic drugs.
properties
IUPAC Name |
2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-24-10-12-7-8-23(9-12)17-21-15-14(18-11-19-15)16(22-17)20-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONLXJPQSVSFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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